molecular formula C12H24O2 B1619890 2,2-Dimethyldecanoic acid CAS No. 5343-54-4

2,2-Dimethyldecanoic acid

Cat. No.: B1619890
CAS No.: 5343-54-4
M. Wt: 200.32 g/mol
InChI Key: QTZDCGSNJUZNBJ-UHFFFAOYSA-N
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Description

2,2-Dimethyldecanoic acid is a synthetic branched-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . Its CAS Registry Number is 5343-54-4 . This compound is also known by synonyms such as 2,2-Dimethylcapric Acid . Researchers can identify the compound using its SMILES string, CCC(C)(C)C(O)=O, and its InChI Key, QTZDCGSNJUZNBJ-UHFFFAOYSA-N . While specific research applications for this compound are not extensively documented, structurally similar short-chain carboxylic acids, such as 2,2-dimethylbutyric acid (HST5040), have been identified as clinical development candidates for treating rare metabolic disorders like Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) . This suggests potential research interest in branched-chain fatty acids for investigating metabolic pathways and modulation. The predicted physical properties for this compound include a density of 0.905 g/cm³, a boiling point of 301.1°C at 760 mmHg, and a flash point of 137.3°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(2,3)11(13)14/h4-10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDCGSNJUZNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277028
Record name 2,2-DIMETHYLDECANOIC ACID
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5343-54-4
Record name 2,2-Dimethyldecanoic acid
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Record name 2,2-Dimethyldecanoic acid
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Record name 2,2-DIMETHYLDECANOIC ACID
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Contextualizing 2,2 Dimethyldecanoic Acid Within the Landscape of Branched Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of fatty acids that feature one or more methyl groups along their carbon backbone. mdpi.com They are common components in various organisms, from bacteria to mammals, and are found in human nutrition through sources like dairy products and meat. mdpi.comdellait.com BCFAs are broadly categorized based on the position of the methyl branch. mdpi.com

The primary types of monomethyl BCFAs are:

Iso-BCFAs : The methyl group is located on the penultimate carbon atom (n-2 position) from the methyl end of the fatty acid chain. mdpi.comnih.gov

Anteiso-BCFAs : The methyl group is on the antepenultimate carbon atom (n-3 position). mdpi.comnih.gov

2,2-Dimethyldecanoic acid represents a less common structure: a dimethylated fatty acid. Unlike iso or anteiso BCFAs where the branching is near the methyl terminus, the two methyl groups in this compound are positioned at the carboxylic acid end (alpha-carbon). This gem-dimethyl arrangement significantly impacts the molecule's steric hindrance and chemical reactivity around the carboxyl group. The biosynthesis of BCFAs often involves branched-chain amino acids like leucine, isoleucine, and valine serving as primers for fatty acid synthesis. mdpi.comfrontiersin.org

Structurally, BCFAs are known to influence the fluidity of cell membranes. nih.govoup.com Their branched nature disrupts the tight packing that is characteristic of straight-chain saturated fatty acids, thereby increasing membrane fluidity, which is crucial for cellular function, especially in response to environmental changes like temperature. oup.com

Table 2: Comparison of Common Branched-Chain Fatty Acid Types

BCFA Type Structural Feature Common Precursor (in some biosyntheses)
Iso-BCFA Methyl group on the penultimate carbon Leucine mdpi.com
Anteiso-BCFA Methyl group on the antepenultimate carbon Isoleucine mdpi.com

Note: The data in this table is interactive and can be sorted by column.

Evolution of Research Interests and Significance of 2,2 Dimethyldecanoic Acid

Research interest in branched-chain fatty acids began to grow in the latter half of the 20th century, with a significant increase in the 21st century as analytical techniques improved. dellait.com Early studies focused on identifying these compounds in bacteria, where they are major components of cell membranes. frontiersin.org In bacteria, BCFAs are crucial for adapting to environmental stress. frontiersin.org

The significance of BCFAs in higher organisms, including humans, has become a more recent focus. Research has uncovered their roles in various physiological processes, including the regulation of lipid metabolism, cell signaling, and inflammation. oup.comresearchgate.net For example, some studies have noted an inverse relationship between the concentration of certain BCFAs in the blood and metabolic issues like obesity and high triglyceride levels. nih.gov

Specific research on 2,2-dimethyldecanoic acid is limited. However, studies on structurally similar compounds provide insight into the potential interests in this molecule. For instance, synthetic methods have been developed for related molecules like 2,2-dimethyldodecanoic acid, often in the context of creating inhibitors for specific enzymes involved in bacterial fatty acid metabolism. nih.gov The synthesis of various dimethylated fatty acids is also relevant to the study of insect pheromones, where specific stereoisomers of compounds like 3,5-dimethyldodecanoic acid have been identified as potent attractants. google.com This highlights a broader interest in the synthesis and biological activity of fatty acids with complex branching patterns.

Current Challenges and Future Directions in the Study of 2,2 Dimethyldecanoic Acid

De Novo Synthesis Approaches for this compound

The creation of this compound from basic chemical precursors can be achieved through several synthetic strategies. These methods vary in their stereochemical control, offering routes to both specific stereoisomers and racemic mixtures.

Stereoselective and Enantioselective Synthetic Routes to this compound and its Analogues

The demand for enantiomerically pure forms of this compound and its derivatives, particularly for the total synthesis of natural products, has driven the development of stereoselective synthetic methods.

Another powerful strategy is the asymmetric alkylation based on Evans' methodology. This has been used to prepare enantiopure 2-methyldodecanoic acids. The process starts with the lithiation of (S)- or (R)-4-benzyloxazolidin-2-one and subsequent reaction with a mixed pivalic dodecanoic anhydride (B1165640) to form N-acyloxazolidinones. Methylation of the corresponding Z-enolates, followed by removal of the chiral auxiliary with lithium hydroperoxide, yields the desired (R)- or (S)-2-methyldodecanoic acids nih.gov.

In the context of synthesizing natural products like amamistatin B, a siderophore, the key intermediate (S)-3-hydroxy-2,2-dimethyldecanoic acid was prepared following a procedure introduced by Yokokawa and coworkers. researchgate.netrsc.org This method involves the condensation of octanal (B89490) with the trimethylsilyl (B98337) ether of the enol form of methyl isobutyrate, catalyzed by a chiral oxazaborolidinone, to produce 3(S)-hydroxy-2,2-dimethyldecanoic acid methyl ester. drugfuture.com Subsequent hydrolysis yields the target acid. drugfuture.com

Furthermore, the stereochemical analysis of related hydroxy fatty acids has been advanced through derivatization with chiral agents like (R)- or (S)-phenylglycine methyl ester (PGME) and (R)- or (S)-phenylalanine methyl ester (PAME), allowing for the separation and identification of stereoisomers via liquid chromatography-mass spectrometry (LC-MS). acs.orgsci-hub.seacs.org

Non-Stereoselective (Racemic) Preparations of this compound

Racemic this compound can be synthesized through more direct, non-stereoselective methods. A common approach involves the repeated methylation of a suitable precursor. For example, two cycles of methylation of the lithiated dodecanoyl enolate of a corresponding ester, followed by saponification with lithium hydroxide (B78521), provides 2,2-dimethyldodecanoic acid nih.gov.

Another general method for preparing α,α-dimethylated carboxylic acids involves the alkylation of malonic esters. While specific details for this compound are not extensively documented in the provided results, the synthesis of the related 2,2-dimethyldodecanoic acid involves the reaction of malonic acid with a fatty acid biosynth.com.

The synthesis of racemic 2,4-dimethyltetradecanoic acid, a constituent of glycolipid antigens from Mycobacterium kansasii, has been achieved through a Wittig reaction between (3R,S; 5R,S)-3,5-dimethyl-6-triphenylmethyloxyhexanal and 1-octyltriphenylphosphonium bromide. Subsequent deprotection and hydrogenation, followed by oxidation of the resulting alcohol, yields the racemic acid nih.gov.

Mechanistic Insights into this compound Synthesis Pathways

The mechanisms underlying the synthesis of this compound and its analogues are rooted in fundamental organic reaction principles.

In stereoselective syntheses employing chiral oxazaborolidinone catalysts, the mechanism involves the formation of a chiral complex that directs the approach of the nucleophile (the enol ether) to the electrophile (the aldehyde). This controlled approach leads to the formation of a specific stereoisomer of the β-hydroxy ester intermediate drugfuture.com.

For asymmetric alkylations using Evans' auxiliaries, the chiral oxazolidinone ring system effectively shields one face of the enolate, forcing the alkylating agent (e.g., methyl iodide) to attack from the less sterically hindered face. This results in a high degree of stereocontrol in the formation of the new stereocenter nih.gov.

In non-stereoselective preparations, such as the repeated methylation of an ester enolate, the lack of a chiral directing group results in the formation of a racemic mixture. The enolate is planar and can be attacked from either face with equal probability, leading to both (R) and (S) enantiomers nih.gov.

The Wittig reaction, used in the synthesis of a racemic analogue, proceeds through a phosphonium (B103445) ylide intermediate that reacts with an aldehyde to form an alkene. The subsequent hydrogenation of the double bond introduces hydrogen atoms without stereochemical control at the pre-existing chiral centers, thus preserving the racemic nature of the product nih.gov.

Functional Group Transformations and Derivatization Strategies for this compound

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures. These derivatizations are crucial for synthesizing natural products and their analogues for biological evaluation.

Synthesis of Advanced Molecular Building Blocks Incorporating this compound Moieties

This compound and its hydroxylated analogues serve as important building blocks in the synthesis of larger, more complex molecules. The carboxylic acid can be activated and coupled with amines to form amides, or with alcohols to form esters.

A significant application of this compound derivatives is their incorporation into peptidic and lipopeptidic structures. These molecules often exhibit potent biological activities.

Amamistatins: The total synthesis of amamistatin A and B, which are natural products with antiproliferative properties, showcases the integration of a this compound moiety. researchgate.netdrugfuture.com Specifically, (S)-3-hydroxy-2,2-dimethyldecanoic acid is a key component. researchgate.netrsc.org In the synthesis of amamistatin A, this acid is condensed with an amine-containing fragment using coupling reagents like (OEt)2P(O)CN (DEPC) and triethylamine (B128534) (TEA) in dimethylformamide (DMF) to form an amide bond drugfuture.com.

The integration of fatty acid chains, including dimethylated decanoic acid variants, is a common feature in nonribosomal lipopeptides, where the fatty acid is typically attached at the N-terminus researchgate.net. For example, novel lipopeptides isolated from Streptomyces tuirus contain 2,9-dimethyl decanoic acid and 2,8-dimethyl decanoic acid residues nih.govresearchgate.net. Similarly, other lipopeptides have been found to incorporate 3-hydroxy-2,4-dimethyldecanoic acid and 3-hydroxy-2,4,6-trimethyldodecanoic acid acs.org.

Table of Synthetic Intermediates and Products:

Compound NameMolecular FormulaRole in SynthesisReference
This compoundC12H24O2Target molecule and building block sigmaaldrich.com
(S)-3-Hydroxy-2,2-dimethyldecanoic acidC12H24O3Key intermediate for amamistatins researchgate.netrsc.orgdrugfuture.com
3(S)-Hydroxy-2,2-dimethyldecanoic acid methyl esterC13H26O3Precursor to the corresponding acid drugfuture.com
(3S)-3-Benzyloxy-2,2-dimethyl-decanoic acidC19H30O3Chiral building block researchgate.netresearchgate.net
2,2-Dimethyldodecanoic acidC14H28O2Related α,α-dimethylated fatty acid nih.govbiosynth.com
Racemic 2,4-dimethyltetradecanoic acidC16H32O2Analogue synthesized for biological studies nih.gov
2,9-Dimethyl decanoic acidC12H24O2Component of lipopeptides nih.govresearchgate.net
3-Hydroxy-2,4-dimethyldecanoic acidC12H24O3Component of lipopeptides acs.orgnih.govdbaasp.org
Formation of Acyl Sulfamate and Carboxyl-Tetrahydroisoquinoline Derivatives

The chemical reactivity of this compound allows for its incorporation into more complex molecular architectures, such as acyl sulfamates and carboxyl-tetrahydroisoquinoline derivatives. These transformations are significant in the field of medicinal chemistry, where such derivatives are explored for their potential biological activities.

The synthesis of N-(imidazol-2-ylmethylidene)sulfinamides, which are related to acyl sulfamates, can be achieved through a multi-step process. For instance, diastereomeric N-(imidazol-2-ylmethylidene)neomenthane-3-sulfinamides have been synthesized from enantiomerically pure neomenthanethiol. researchgate.net This process involves the addition of Grignard reagents to the C=N bond of the sulfinimines, followed by separation of the resulting diastereomers and acid resolution to yield enantiomerically pure primary 1-(imidazol-2-yl)alkanamines. researchgate.net In this synthetic scheme, the neomenthane fragment serves as a chiral auxiliary. researchgate.net

The synthesis of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives has been explored to identify novel compounds with specific biological activities. jst.go.jp A general method for the synthesis of these derivatives involves the coupling of a carboxylic acid, such as 2,2-dimethyldodecanoic acid (a longer-chain analog of this compound), with a tetrahydroisoquinoline core. jst.go.jp This can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dichloromethane (B109758) (CH2Cl2). jst.go.jp Alternatively, the acyl chloride of the carboxylic acid can be reacted with the tetrahydroisoquinoline in the presence of a base like triethylamine (Et3N). jst.go.jp

A specific example is the synthesis of (S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which was identified as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. jst.go.jp This highlights the importance of the 2-acyl-3-carboxyl-tetrahydroisoquinoline scaffold in designing enzyme inhibitors. jst.go.jp

Preparation of Chiral Derivatives (e.g., 3-Benzyloxy-2,2-dimethyldecanoic acid)

The synthesis of chiral derivatives of this compound is crucial for investigating stereospecific interactions in biological systems. A notable example is the preparation of (3S)-3-Benzyloxy-2,2-dimethyl-decanoic acid.

Another approach to synthesizing chiral 3-hydroxy-2,2-dimethyldecanoic acid methyl ester involves the condensation of octanal with the trimethylsilyl ether of the enol form of methyl isobutyrate. drugfuture.com This reaction is catalyzed by a chiral oxazaborolidinone catalyst in tetrahydrofuran (B95107) (THF). drugfuture.com The resulting methyl ester can then be hydrolyzed using sodium hydroxide in a methanol/water mixture to obtain the corresponding chiral carboxylic acid. drugfuture.com

Modification of the Carboxylic Acid Functionality for Novel Applications

The carboxylic acid group of this compound is a versatile functional handle that can be modified to create a variety of derivatives with potential applications in different fields.

One common modification is the formation of amides. For example, 2,2-Dimethyl-decanoic acid (2,4,6-trimethoxy-phenyl)-amide is a known derivative where the hydroxyl group of the carboxylic acid is replaced by a 2,4,6-trimethoxy-phenylamine group. ontosight.ai This transformation alters the compound's polarity and potential biological activity. ontosight.ai The 2,2-dimethyl substitution contributes to the hydrophobicity of the molecule, while the trimethoxy-phenyl group can influence its solubility and reactivity. ontosight.ai Such amide derivatives are of interest in pharmaceutical and agricultural research. ontosight.ai

Esterification is another key modification. Carboxylic acids can be converted to esters by reacting them with an alcohol in the presence of an acid catalyst. libretexts.org For this compound, this would involve reacting it with an alcohol to replace the acidic proton of the carboxyl group with an alkyl or aryl group. libretexts.org This modification is useful for changing the physical properties of the molecule, such as its volatility and solubility, and for protecting the carboxylic acid group during other chemical transformations.

The carboxyl group can also be reduced. While strong reducing agents like lithium aluminum hydride can reduce carboxylic acids to their corresponding primary alcohols, this is a powerful transformation. nih.gov Partial reduction to aldehydes is not directly possible but can be achieved in multiple steps via certain carboxyl derivatives. msu.edu

Furthermore, the carboxylic acid functionality can be activated to facilitate other reactions. For instance, conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂) creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with various nucleophiles, including amines to form amides and alcohols to form esters. nih.gov

Preparation of Salt Forms and Ionic Liquid Precursors from this compound

The acidic nature of the carboxyl group in this compound allows for the formation of various salt forms. chemguide.co.uk These salts can exhibit different physical properties, such as solubility and melting point, compared to the parent carboxylic acid.

The preparation of simple metal salts involves reacting the carboxylic acid with a metal hydroxide, metal oxide, or a reactive metal. chemguide.co.ukfreechemistryonline.com For example, reacting this compound with sodium hydroxide would yield sodium 2,2-dimethyldecanoate. A patent from 1963 mentions the potassium salt of this compound. google.com The formation of salts is a straightforward acid-base reaction. chemguide.co.uk

Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts in chemical synthesis. uni-due.depharmtech.com Carboxylic acids and their derivatives can serve as precursors for the synthesis of ionic liquids. Typically, an organic cation is paired with an anion derived from the carboxylic acid. uni-due.de

The synthesis of ionic liquids can involve a metathesis reaction where a salt of the desired cation is reacted with a salt of the desired anion. core.ac.uk For instance, a halide salt of a bulky organic cation like 1-butyl-3-methylimidazolium ([C4mim]+) could be reacted with a silver or alkali metal salt of this compound. core.ac.uk Another approach involves the neutralization of a basic ionic liquid precursor with the carboxylic acid. core.ac.uk The properties of the resulting ionic liquid, such as its polarity and miscibility with other solvents, would be determined by the specific combination of the cation and the 2,2-dimethyldecanoate anion. pharmtech.com The use of ionic liquid-supported reagents is also an area of active research, offering advantages in terms of recyclability. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering the ability to determine its elemental composition with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (molecular formula C₁₂H₂₄O₂), the expected monoisotopic mass is 200.17763 Da. uni.lu

In practice, HRMS analysis involves ionizing the molecule—often by creating adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻—and measuring their precise mass. uni.lu The high resolution allows for unambiguous confirmation of the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. While a detailed experimental fragmentation pattern for this compound is not widely published, fragmentation of similar branched-chain fatty acids typically involves cleavage at the carbon-carbon bonds. The gem-dimethyl group at the C2 position makes the parent molecular ion relatively unstable. docbrown.info Common fragmentation would likely involve the loss of the carboxylic group and cleavages along the alkyl chain.

Table 1: Predicted HRMS Adducts for this compound

Adduct Formula Adduct Type Predicted m/z
[C₁₂H₂₅O₂]⁺ [M+H]⁺ 201.18491
[C₁₂H₂₄O₂Na]⁺ [M+Na]⁺ 223.16685
[C₁₂H₂₃O₂]⁻ [M-H]⁻ 199.17035
[C₁₂H₂₈NO₂]⁺ [M+NH₄]⁺ 218.21145

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, confirming the identity of this compound.

Unidimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons. The six protons of the two equivalent methyl groups at the C2 position would appear as a sharp singlet. The long methylene (B1212753) chain (-(CH₂)₇-) would produce overlapping multiplet signals, while the terminal methyl group (C10) would appear as a triplet. The acidic proton of the carboxyl group would typically be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. savemyexams.com For this compound, ten distinct signals are expected (assuming the CH₂ carbons are sufficiently different). The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum (160-185 ppm). libretexts.orgchemguide.co.uk The quaternary carbon (C2) would also be distinct. The two gem-dimethyl groups are chemically equivalent and thus produce a single signal. docbrown.info The remaining signals correspond to the seven methylene carbons and the terminal methyl carbon. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (δ, ppm) (Multiplicity) ¹³C Chemical Shift (δ, ppm)
C1 (-COOH) ~12.0 (broad s) ~184
C2 (-C(CH₃)₂) - ~42
C2-Methyls (-C(CH₃)₂) ~1.2 (s, 6H) ~25
C3 (-CH₂-) ~1.5 (m, 2H) ~38
C4-C9 (-(CH₂)₆-) ~1.3 (m, 12H) ~23-32
C10 (-CH₃) ~0.9 (t, 3H) ~14

Note: Values are estimates based on typical chemical shifts for functional groups and may vary based on solvent and experimental conditions. libretexts.orgchemguide.co.ukpdx.edu

Chromatographic Separations for Purity, Isolation, and Isomer Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, isolating it in pure form, and analyzing for the presence of any structural isomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, they are often converted into more volatile derivatives, such as methyl esters or trimethylsilyl (TMS) esters, prior to injection. nih.govoup.comnih.gov

When coupled with a mass spectrometer (GC-MS), the technique provides not only the retention time for the compound but also its mass spectrum, allowing for confident identification by comparing the spectrum to known databases or by analyzing its fragmentation pattern. nih.govoup.com This method is highly effective for assessing the purity of a sample and identifying related byproducts.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of non-volatile or thermally unstable compounds like this compound itself. longdom.org

A common approach involves using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. longdom.org Detection is often achieved using a UV detector (at a low wavelength around 210 nm) or a more universal detector like a refractive index (RID) or evaporative light scattering detector (ELSD). HPLC is also readily scalable for preparative purposes, allowing for the isolation of pure this compound from complex mixtures. acs.orgresearchgate.net Furthermore, chiral HPLC columns can be employed to separate enantiomers if the compound were synthesized in a way that creates stereoisomers at a different position. researchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2,2-Dimethylhexanoic acid
Acetonitrile
Formic acid
Methanol
Phosphoric acid

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. wiley.com For this compound, as with other carboxylic acids, the IR spectrum is dominated by characteristic absorptions of the carboxyl group (-COOH). wikipedia.org Carboxylic acids typically exist as hydrogen-bonded dimers in the solid and liquid states, which significantly influences the appearance of their IR spectra. spcmc.ac.in

The most distinguishable feature is the O–H stretching vibration, which appears as a very broad and strong absorption band spanning the region from 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a direct consequence of the strong hydrogen bonding between two acid molecules. orgchemboulder.comdocbrown.info This band often overlaps with the C–H stretching vibrations of the alkyl chain, which occur between 3000 cm⁻¹ and 2850 cm⁻¹. docbrown.infolibretexts.org

Another key absorption is the intense carbonyl (C=O) stretching vibration. For a saturated, dimerized aliphatic carboxylic acid like this compound, this band is typically observed in the range of 1725 to 1700 cm⁻¹. docbrown.info The presence of the gem-dimethyl group at the α-carbon does not significantly shift this absorption compared to other saturated aliphatic carboxylic acids.

Additionally, the spectrum of a carboxylic acid displays two other vibrations related to the carboxyl group: a C–O stretching vibration and an O–H bending vibration. The C–O stretch appears as a medium to strong band between 1320 and 1210 cm⁻¹. spcmc.ac.inorgchemboulder.com The in-plane O–H bend is typically found in the 1440-1395 cm⁻¹ region, though it can be difficult to distinguish from C-H bending bands. orgchemboulder.com

This table provides a summary of characteristic IR absorption frequencies for aliphatic carboxylic acids. orgchemboulder.comdocbrown.infolibretexts.org

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy) for Absolute Configuration Determination

While this compound itself is achiral, its derivatives can be chiral and exist as enantiomers. Determining the absolute configuration of these chiral derivatives is crucial in fields like natural product synthesis and pharmaceutical development. tcichemicals.com Chiroptical methods, particularly electronic circular dichroism (CD) spectroscopy, are powerful for this purpose. harvard.edu

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. harvard.edujascoinc.com The resulting CD spectrum provides information about the three-dimensional arrangement of atoms, allowing for the assignment of absolute stereochemistry. nih.gov

For chiral carboxylic acids that lack a suitable chromophore for direct CD analysis, derivatization is a common strategy. nih.govnih.gov The acid can be coupled with a chiral or achiral chromophoric agent to induce a measurable CD signal. nih.govdoi.org For instance, the synthesis of amamistatin B, a natural product, involved a chiral building block, (S)-3-hydroxy-2,2-dimethyldecanoic acid. researchgate.net The absolute configuration of such molecules can be determined by comparing their experimental CD spectra to those of standards with known configurations or by applying empirical rules developed for specific classes of compounds. tcichemicals.com

One established approach involves derivatizing the chiral acid with a molecule containing multiple chromophores, such as a substituted biphenyl (B1667301) or a porphyrin tweezer molecule. nih.govmdpi.com The interaction between the chromophores and the chiral center of the acid derivative leads to exciton (B1674681) coupling, which produces a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this exciton-coupled signal can be directly related to the absolute configuration of the stereocenter. researchgate.net

This table outlines the general principles of using chiroptical methods for the absolute configuration determination of chiral carboxylic acids. tcichemicals.commdpi.comresearchgate.net

Biological Activities and Biochemical Pathways Involving 2,2 Dimethyldecanoic Acid and Analogues

In Vitro and In Vivo Assessment of Cytotoxic and Antineoplastic Activities

While direct studies on the cytotoxic and antineoplastic activities of 2,2-dimethyldecanoic acid are not extensively documented in publicly available research, the broader class of branched-chain fatty acids (BCFAs) and their derivatives have shown potential in these areas. For instance, some BCFAs are recognized for their anti-inflammatory and anticancer properties. oup.com A number of lipopeptides isolated from marine organisms, which incorporate various unique fatty acid structures, have demonstrated significant cytotoxic and antineoplastic activities. hebmu.edu.cnmdpi.com

For example, cryptophycin-1, a cyclic depsipeptide, exhibits high cytotoxicity against human cervical carcinoma and breast adenocarcinoma cells. mdpi.com Similarly, apratoxin A shows potent in vitro cytotoxicity against human tumor cell lines with IC50 values ranging from 0.3 to 0.5 nM. mdpi.com Another example is carmabin A, a linear lipotetrapeptide containing 2,4-dimethyldec-9-ynoic acid, which has displayed strong cytotoxic activity against several cancer cell lines. mdpi.com The structural diversity of these fatty acid-containing natural products contributes to their wide range of biological activities.

It is important to note that the cytotoxic effects can be highly specific. For instance, the presence of three extra carbons in the aliphatic chain of carmabin A leads to an increase in its cytotoxicity compared to the related compound, dragomabin. si.edu Furthermore, synthetic analogues of natural compounds are being developed and tested for their anticancer potential. semanticscholar.org For example, an amide derivative, 2,2-Dimethyl-decanoic acid (2,4,6-trimethoxy-phenyl)-amide, has been identified as a compound with potential applications in drug discovery due to the possibility of it exhibiting antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai

Table 1: Examples of Fatty Acid-Containing Marine Natural Products with Cytotoxic Activity

Compound NameSource Organism (if specified)Fatty Acid MoietyObserved Cytotoxic Activity
Cryptophycin-1Nostoc sp.-High cytotoxicity against human cervical carcinoma (KB) and human breast adenocarcinoma (MCF-7) cells. mdpi.com
Apratoxin AMarine Cyanobacterium(E)-3-((4S)-2-((2S,3R,5S)-3,8-dihydroxy-5,9,9-trimethyldecan-2-yl)-4,5-dihydrothiazol-4-yl)-2-methylacrylic acidPotent in vitro cytotoxicity against human tumor cell lines (IC50 values from 0.3 to 0.5 nM). mdpi.com
Carmabin ALyngbya majuscula2,4-dimethyldec-9-ynoic acidStrong cytotoxic activity against P-388, A-549, HT-29, and MEL-28 cancer cells. mdpi.com
DragonamideLyngbya majuscula(S)-2-methyloct-7-ynoic acidStrong cytotoxic activity against P-388, A-549, HT-29, and MEL-28 cancer cells. mdpi.com

Mechanistic Investigations of Enzyme Interactions and Inhibition by this compound

The mechanism of action for many drugs relies on enzyme inhibition. pioneerpublisher.com Enzyme inhibitors can be classified as reversible or irreversible. libretexts.orglibretexts.org Reversible inhibitors bind to enzymes through non-covalent interactions and can be competitive, non-competitive, or uncompetitive. libretexts.orgsigmaaldrich.com Competitive inhibitors resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site, causing a conformational change that alters the active site's shape. libretexts.orgsavemyexams.comlibretexts.org Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, often at the active site. libretexts.orglibretexts.org

While specific studies detailing the interaction of this compound with enzymes are limited, the broader class of fatty acids and their derivatives are known to interact with and inhibit various enzymes. For instance, the antimicrobial effect of allicin (B1665233) is attributed to its chemical reaction with thiol groups of enzymes like alcohol dehydrogenase and thioredoxin reductase. nih.gov

In the context of branched-chain fatty acids, their metabolism is closely linked to that of branched-chain amino acids (BCAAs), and intermediates in these pathways can influence enzyme activity. For example, in mouse heart perfusate, BCAAs have been shown to inhibit the activity of pyruvate (B1213749) dehydrogenase. frontiersin.org Furthermore, some phenolic allelochemicals can inhibit enzymes like phosphorylase and ATPase. nih.gov

The development of drugs often involves creating substrate analogues that can act as enzyme inhibitors. savemyexams.com For example, methotrexate (B535133) is a competitive inhibitor of dihydrofolate reductase because it resembles the enzyme's substrate, folate. libretexts.org Similarly, understanding the structure of compounds like this compound is crucial for predicting their potential interactions with and inhibition of specific enzymes, which is a key aspect of drug discovery. ontosight.ai

Table 2: General Mechanisms of Enzyme Inhibition

Inhibition TypeDescription
Reversible Inhibition
CompetitiveInhibitor resembles the substrate and binds to the active site, competing with the substrate. libretexts.orglibretexts.org
Non-competitiveInhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. savemyexams.comlibretexts.org
UncompetitiveInhibitor binds only to the enzyme-substrate complex. libretexts.org
Mixed-typeInhibitor can bind to both the free enzyme and the enzyme-substrate complex. cnr.it
Irreversible Inhibition Inhibitor forms a strong, covalent bond with the enzyme, permanently inactivating it. libretexts.orglibretexts.org

Exploration of Metabolic Pathways and Biotransformations

Biosynthesis of Methyl-Branched Fatty Acids: Insights from Microbial Systems

The biosynthesis of methyl-branched fatty acids (MBFAs) is a well-studied process in various microbial systems, providing insights into the formation of complex lipid structures. These fatty acids can be categorized into iso- or anteiso-methyl-branched fatty acids, with the methyl branch near the methyl end of the acyl group, and mid-chain methyl-branched fatty acids. frontiersin.org

The synthesis of iso- and anteiso-BCFAs often starts from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. oup.comresearchgate.net These amino acids are converted to their corresponding branched-chain acyl-CoA primers, which then enter the fatty acid synthesis pathway. oup.com For instance, in bacteria like Bacillus subtilis and Pseudomonas aeruginosa, branched primers condense with malonyl-acyl carrier protein to form elongated BCFAs. asm.org

The biosynthesis of mid-chain MBFAs, such as 10-methyl stearic acid, follows a different route. It is synthesized from oleic acid through a two-step process involving a methylenation reaction using S-adenosyl-L-methionine (SAM) as a methyl donor, followed by a reduction reaction. frontiersin.orgnih.gov The intermediate, 10-methylene octadecanoic acid, has been identified in this pathway. frontiersin.org

In some bacteria, the hydrocarbon composition includes mono-, di-, and tri-unsaturated alkenes with single or double methyl branches in iso and anteiso positions. oup.com The precursors for these hydrocarbons are likely branched and normal fatty acid chains. oup.com

Table 3: Key Aspects of Methyl-Branched Fatty Acid Biosynthesis in Microbes

Biosynthetic FeatureDescriptionKey Molecules/Enzymes
Primer Source for iso/anteiso-BCFAs Branched-chain amino acids (leucine, isoleucine, valine) are converted to branched-chain acyl-CoA primers. oup.comresearchgate.netBranched-chain amino acid transferase (BCAT), Branched-chain-α-ketoacid dehydrogenase (BKD). researchgate.net
Elongation Branched primers condense with malonyl-acyl carrier protein for chain elongation. asm.orgFatty Acid Synthase (FAS). portlandpress.com
Mid-chain Methylation A methyl group is added to an unsaturated fatty acid precursor. frontiersin.orgS-adenosyl-L-methionine (SAM)-dependent methyltransferase. frontiersin.org
Reduction of Methylene (B1212753) Intermediate The methylene group is reduced to a methyl group. frontiersin.orgNADPH-dependent reductase. frontiersin.org

Degradation and Metabolite Identification of this compound Moieties within Biological Systems

The degradation of branched-chain fatty acids, including those with structures analogous to this compound, can occur through various metabolic pathways. In some microorganisms, the degradation of branched alkanes like phytane (B1196419) can lead to the formation of a series of branched-chain fatty acids. oup.com For example, Mycobacterium ratisbonense grown on phytane accumulates isoprenoid wax esters formed from various trimethyl and dimethyl fatty acids. oup.com

A proposed pathway for the degradation of N,N-dimethyldecanoic acid amide involves oxidation of the decanoic acid moiety, followed by fatty acid oxidation to produce smaller dicarboxylic acid monoamides. epa.gov This suggests a stepwise shortening of the carbon chain.

The presence of methyl branches can influence the degradation process. For instance, steric hindrance from branching can sometimes impede further degradation of a fatty acid. oup.com The identification of metabolites is crucial for understanding these pathways. In studies of phytane degradation, various isoprenoid acids were identified as metabolites. oup.com Similarly, in the degradation of halcomid, N,N-dimethylsuccinic acid monoamide and N,N-dimethylmalonic acid monoamide were identified as major and minor transformation products, respectively. epa.gov

Analogous Roles in Branched-Chain Amino Acid and Fatty Acid Metabolism

The metabolism of branched-chain fatty acids (BCFAs) and branched-chain amino acids (BCAAs) are intricately linked. frontiersin.org The catabolism of BCAAs provides the initial building blocks for the synthesis of certain BCFAs. oup.comresearchgate.net Intermediates from BCAA degradation, such as branched-chain acyl-CoAs, can serve as primers for fatty acid synthase to produce BCFAs. oup.com

This connection means that factors affecting BCAA metabolism can also influence BCFAs. For example, the catabolism of both BCAAs and fatty acids can generate intermediates that enter the tricarboxylic acid (TCA) cycle, impacting cellular energy production. frontiersin.orgresearchgate.net This interplay highlights a coordinated regulation of energy metabolism. frontiersin.org

Furthermore, both BCAAs and fatty acids are involved in significant physiological processes beyond energy production, including cell signaling and the regulation of gene expression. oup.comfrontiersin.org For instance, BCAAs can activate the mTOR signaling pathway, which is involved in protein synthesis and cell growth. mdpi.com Elevated levels of both BCAAs and fatty acids have been associated with metabolic disorders, suggesting a synergistic role in metabolic health. frontiersin.orgmdpi.com The study of one can therefore provide insights into the function and regulation of the other. novapublishers.com

Analysis of Potential Antimicrobial and Allelopathic Properties of this compound Derivatives

Derivatives of fatty acids, including branched-chain structures, have demonstrated a range of antimicrobial and allelopathic activities. While specific data for this compound is limited, the broader class of compounds offers valuable insights.

Antimicrobial Properties: Fatty acids and their derivatives are known for their antimicrobial effects. nih.gov For instance, decanoic acid itself possesses antibacterial and antifungal properties. researchgate.net The antimicrobial activity can be influenced by chain length and saturation, with lauric acid (C12) being highly inhibitory to gram-positive organisms. nih.gov Amide derivatives of fatty acids have shown activity against both gram-positive and gram-negative bacteria. nih.gov

Several natural products containing branched-chain fatty acid moieties exhibit antimicrobial activity. Lyngbyoic acid, for example, has been shown to reduce the growth of marine fungal strains. mdpi.com Pyrimidine derivatives incorporating fatty acid-like structures have also been synthesized and tested for their antibacterial properties against various bacterial strains. ej-chem.org

Allelopathic Properties: Allelopathy refers to the biochemical interactions between organisms, where one produces compounds that affect the growth or development of another. nih.govnih.gov Fatty acids and their derivatives can act as allelochemicals. For example, 2,5-dimethyldodecanoic acid, isolated from a cyanobacterium, has demonstrated herbicidal activity. nih.govnih.gov

Phenolic compounds, often found alongside fatty acids in plant extracts, are well-known for their allelopathic effects, which can include inhibiting seed germination and plant growth. nih.govresearchgate.net Extracts from various plants and microalgae containing a mixture of compounds, including fatty acids and phenolics, have shown significant allelopathic potential. nih.govmdpi.com These natural products could potentially be developed into bio-herbicides. mdpi.com

Applications of 2,2 Dimethyldecanoic Acid in Advanced Chemical Synthesis and Catalysis

Strategic Utilization as a Chiral Building Block for Complex Natural Products and Pharmaceuticals

In the synthesis of complex, optically active molecules such as natural products and pharmaceuticals, chemists often employ a strategy known as the "chiron approach". researchgate.net This method utilizes readily available, enantiopure small molecules as starting materials, or "chiral building blocks," to introduce specific stereocenters into the target molecule. researchgate.net These building blocks are valuable intermediates because biological targets are almost always chiral, meaning that a drug's interaction with its receptor requires a precise stereochemical match.

While 2,2-dimethyldecanoic acid itself is achiral, its derivatives bearing stereocenters are valuable chiral building blocks. A notable example is the use of (S)-3-hydroxy-2,2-dimethyldecanoic acid in the total synthesis of siderophores. rsc.org Siderophores are complex, high-affinity iron chelators produced by microorganisms and are targets of synthetic interest due to their potential applications in drug delivery. rsc.org In the synthesis of mycobactin (B74219) S, a member of the mycobactin family of siderophores, (S)-3-hydroxy-2,2-dimethyldecanoic acid serves as one of the key fragments, demonstrating its strategic importance in assembling complex natural products. rsc.orgscispace.com

Natural Product FamilyChiral Building Block DerivativeReference
Mycobactin Siderophores(S)-3-hydroxy-2,2-dimethyldecanoic acid rsc.org

Role in the Development of Novel Catalytic Systems and Processes

This compound has been incorporated into multifunctional catalyst precursors designed for systematic reaction development. Specifically, its tetrabutylammonium (B224687) salt has been utilized as a component in what are termed "onium carboxylates." tum.de These precursors combine a phase-transfer catalyst (the onium salt) with a carboxylate anion that can act as a ligand or base promoter in a single molecule. tum.de This design simplifies the catalytic system and can enhance performance by ensuring the proximity of the different functional components during the reaction. tum.de The use of this compound in these systems highlights a modern approach to catalyst design where components are pre-assembled to improve reaction efficiency. tum.de

The addition of this compound, typically as a salt, has a significant impact on the kinetics and selectivity of certain organic reactions, such as palladium-catalyzed C-H arylations. In the C-H arylation of caffeine (B1668208) with bromobenzene, a reaction that shows very little conversion without an additive, the inclusion of onium carboxylates dramatically accelerates the process. tum.de

A study comparing different additives found that the tetrabutylammonium salt of this compound performed comparably to salts of pivalic acid and valproic acid, all of which resulted in a 1.4-fold faster reaction rate compared to using pivalic acid alone. tum.de These additives induce a near-quantitative consumption of the caffeine starting material over 13 hours, demonstrating their crucial role in the reaction's success. tum.de The data suggests that the bulky carboxylate plays a key role in the catalytic cycle, likely by participating in the proton abstraction step, which is often rate-limiting in C-H activation reactions. tum.de

The table below details the effect of different additives on the yield of phenylcaffeine in the C-H arylation of caffeine.

AdditiveYield after 2.5 hours (%)Yield after 13 hours (%)Reference
None<5<5 tum.de
Pivalic Acid3583 tum.de
Tetrabutylammonium 2,2-dimethyldecanoate~49>95 tum.de

Theoretical and Computational Studies of 2,2 Dimethyldecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and preferred three-dimensional shape (conformation). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular geometry.

For 2,2-dimethyldecanoic acid, the electronic structure is characterized by the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating alkyl chain. The two methyl groups at the C2 position (α-carbon) introduce steric bulk and affect the local electronic environment. The carboxyl group contains a planar arrangement of atoms due to the sp² hybridization of the carbonyl carbon and delocalization of pi electrons.

The molecular conformation of this compound is complex due to the flexibility of the decyl chain. The rotation around the various carbon-carbon single bonds leads to a multitude of possible conformers. The most stable conformations are generally those that minimize steric hindrance. For the carboxyl group, the syn conformation (where the O=C-O-H dihedral angle is approximately 0°) is generally favored over the anti conformation in simple carboxylic acids, as it allows for greater stability. nih.gov The long alkyl tail will likely adopt a staggered, low-energy conformation to minimize steric clashes.

Computational methods can predict various electronic properties. While specific high-level calculations for this compound are not published, databases like PubChem provide computed properties based on established computational models.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₄O₂ PubChem nih.gov
Molecular Weight 200.32 g/mol PubChem nih.gov
XLogP3 4.8 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 8 PubChem nih.gov
Exact Mass 200.177630004 Da PubChem nih.gov
Topological Polar Surface Area 37.3 Ų PubChem nih.gov
Heavy Atom Count 14 PubChem nih.gov

This table is interactive. Click on the headers to sort.

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction and Energy Profiling

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density, offering a good balance between accuracy and computational cost. nih.govresearchgate.net It is particularly useful for predicting reaction mechanisms and constructing energy profiles for chemical reactions.

For this compound, DFT could be applied to study various reactions, such as its acid-catalyzed esterification or its deprotonation. A typical DFT study would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, transition states, and products.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profiling: Calculating the relative energies of all species along the reaction coordinate to determine activation barriers and reaction enthalpies.

For instance, in an acid-catalyzed esterification reaction, DFT could model the protonation of the carbonyl oxygen, the nucleophilic attack by an alcohol, the subsequent proton transfers, and the final elimination of water. The resulting energy profile would reveal the rate-determining step of the reaction by identifying the highest energy barrier. Studies on other carboxylic acids have successfully used DFT to elucidate such mechanisms. biointerfaceresearch.com

The acidity (pKa) of this compound can also be estimated using DFT by calculating the Gibbs free energy change for its dissociation in a solvent, often modeled using a polarizable continuum model (PCM). The steric hindrance from the two methyl groups at the α-carbon might slightly influence the pKa compared to its linear isomer, decanoic acid, by affecting the solvation of the resulting carboxylate anion.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the behavior of molecules in different environments, such as in solution or in the solid state.

For this compound, MD simulations would be invaluable for understanding its behavior in aqueous and nonpolar solvents. Key areas of investigation would include:

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers, especially in nonpolar solvents. nih.gov MD simulations can explore the stability and dynamics of these dimers, differentiating between cyclic dimers (with two hydrogen bonds) and open-chain dimers. nih.gov

Solvation: In water, the carboxylic acid head is hydrophilic, while the long alkyl tail is hydrophobic. MD simulations can model the structure of the hydration shell around the -COOH group and the hydrophobic interactions of the decyl chain with water molecules. acs.org This provides a molecular-level picture of how the molecule is solvated.

Aggregation and Micelle Formation: Like other fatty acids, at sufficient concentrations, this compound would be expected to form aggregates or micelles in aqueous solution. MD simulations can model this self-assembly process, showing how the hydrophobic tails cluster together to minimize contact with water, while the polar head groups remain exposed to the solvent. researchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. irma-international.orgresearchgate.net These models are typically statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSAR study could be part of a larger investigation into a series of branched-chain fatty acids to understand how structural modifications affect a particular biological activity, such as antimicrobial or anticancer effects. nih.govnih.gov

A typical QSAR/QSPR workflow involves:

Dataset Collection: Assembling a set of molecules with known activities or properties.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Relevant descriptors for a QSPR model of this compound and related fatty acids could include:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP).

Molecular Size and Shape: Descriptors like molecular weight, molecular volume, and surface area.

Electronic Properties: Dipole moment, polarizability, and charges on specific atoms.

Topological Indices: Numerical values derived from the graph representation of the molecule that encode information about branching and connectivity.

Such models can be used to predict properties like boiling point, solubility, or retention time in chromatography for new or untested compounds, thereby guiding experimental work. bohrium.com

Q & A

Q. What are the recommended analytical methods for quantifying 2,2-dimethyldecanoic acid in biological matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled analogs as internal standards. For example, 2,2-dimethylvaleric acid (a structural analog) has been employed as an internal standard for quantifying branched-chain fatty acids in rat plasma via LC-MS, ensuring precision by compensating for matrix effects . To validate separation efficiency, principal component analysis (PCA) can assess chromatographic behavior, as demonstrated for structurally similar branched acids in avian preen wax studies .

Q. How can researchers optimize synthesis protocols for high-purity this compound?

  • Methodological Answer : Employ controlled esterification followed by hydrolysis. While direct synthesis data for this compound is limited, analogous branched acids (e.g., 2,2-dimethylvaleric acid) are synthesized via Friedel-Crafts alkylation or Grignard reactions. Purification involves fractional distillation (boiling point ~164°C, extrapolated from shorter-chain analogs) and recrystallization, with purity verified via NMR and melting point analysis .

Q. What safety protocols are critical when handling branched-chain fatty acids like this compound?

  • Methodological Answer : Adopt skin corrosion precautions (GHS Category 1B) due to structural similarities to corrosive short-chain acids (e.g., pivalic acid). Use fume hoods for volatile byproducts, and reference safety data sheets (SDS) for branched acids like 2-hydroxyoctadecanoic acid, which mandate PPE (gloves, goggles) and emergency shower access .

Advanced Research Questions

Q. How do steric effects from branching influence the chromatographic separation of this compound from linear isomers?

  • Methodological Answer : Utilize reverse-phase HPLC with C18 columns and gradient elution. Branched isomers (e.g., 2,6-dimethyldecanoic acid) exhibit distinct retention times compared to linear analogs due to reduced hydrophobicity, as shown by PCA loadings (PC1 = 0.9941 vs. -0.8798 for linear acids) . Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting peaks.

Q. What experimental strategies address discrepancies in reported biological activities of branched-chain fatty acids like this compound?

  • Methodological Answer : Conduct comparative studies with structural analogs (e.g., 2-methyl-2-ethylcaproic acid) to isolate branching effects. For example, in GABA degradation studies, 2,2-dimethylvaleric acid showed divergent neuroactivity compared to di-nn-propylacetate, highlighting the role of alkyl chain length . Use in vitro enzyme assays (e.g., mitochondrial GABA transaminase) to quantify inhibitory potency and validate findings across models.

Q. How does branching position influence the metabolic fate of this compound compared to linear analogs?

  • Methodological Answer : Employ isotope tracing (e.g., 13C^{13}\text{C}-labeled compounds) in rodent models. Track β-oxidation efficiency via plasma and tissue analysis. Branched acids like 2,2-dimethylbutyrate (DMB) exhibit delayed metabolism due to steric hindrance, requiring modified LC-MS protocols with internal standards . Compare urinary metabolites via untargeted metabolomics to identify unique catabolic pathways.

Data Contradiction and Validation

Q. How should researchers reconcile conflicting thermodynamic data for branched-chain fatty acids?

  • Methodological Answer : Cross-reference vapor pressure and enthalpy data from multiple techniques (e.g., ebulliometry vs. gas saturation). For example, pivalic acid (2,2-dimethylpropanoic acid) shows ΔvapH = 57.6 kJ/mol at 320 K, but discrepancies arise from measurement ranges (344–472 K) . Validate using NIST-recommended computational methods (e.g., group contribution models) to harmonize experimental and predicted values .

Q. What statistical approaches mitigate variability in PCA-based classification of branched fatty acids?

  • Methodological Answer : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to reduce noise in PCA datasets. For example, PCA loadings for 2,6-dimethyldecanoic acid (PC1 = 0.9941) versus linear isomers show clear clustering, but outliers require Mahalanobis distance filtering . Use bootstrapping to assess robustness and report 95% confidence intervals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.